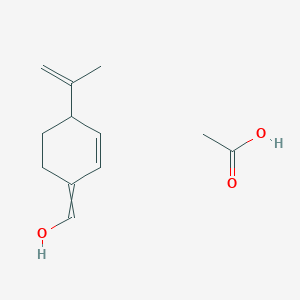
Acetic acid;(4-prop-1-en-2-ylcyclohex-2-en-1-ylidene)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(4-prop-1-en-2-ylcyclohex-2-en-1-ylidene)methanol is a chemical compound with the molecular formula C12H22O3 and a molecular weight of 214.30100 g/mol . It is also known by its synonym, Cyclohexanemethanol,4-(1-methylethenyl)-,acetate . This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with a prop-1-en-2-yl group and an acetic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(4-prop-1-en-2-ylcyclohex-2-en-1-ylidene)methanol typically involves the reaction of cyclohexanemethanol with acetic anhydride under acidic conditions. The reaction proceeds through the formation of an ester linkage between the hydroxyl group of cyclohexanemethanol and the acetic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;(4-prop-1-en-2-ylcyclohex-2-en-1-ylidene)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexanemethanol derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;(4-prop-1-en-2-ylcyclohex-2-en-1-ylidene)methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various cyclohexane derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;(4-prop-1-en-2-ylcyclohex-2-en-1-ylidene)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparación Con Compuestos Similares
Similar Compounds
(4-prop-1-en-2-ylcyclohexyl)methanol: A structurally similar compound with a molecular formula of C10H18O.
Cyclohexanemethanol,4-(1-methylethenyl)-,acetate: Another similar compound with slight variations in its chemical structure.
Uniqueness
Acetic acid;(4-prop-1-en-2-ylcyclohex-2-en-1-ylidene)methanol is unique due to its specific ester linkage and the presence of both acetic acid and cyclohexene moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
144077-18-9 |
|---|---|
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
acetic acid;(4-prop-1-en-2-ylcyclohex-2-en-1-ylidene)methanol |
InChI |
InChI=1S/C10H14O.C2H4O2/c1-8(2)10-5-3-9(7-11)4-6-10;1-2(3)4/h3,5,7,10-11H,1,4,6H2,2H3;1H3,(H,3,4) |
Clave InChI |
WAWMTMWRKWYEFM-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1CCC(=CO)C=C1.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]-](/img/structure/B12545385.png)

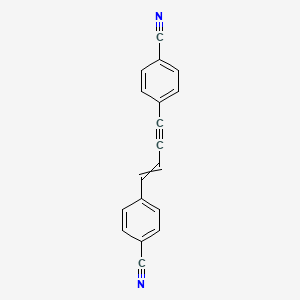
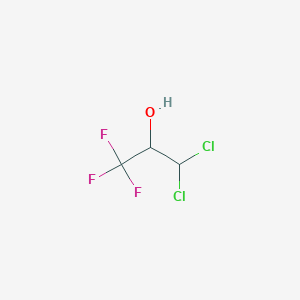
![N-((S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-((S)-1,1-dioxido-3-oxoisothiazolidin-5-yl)-3-methylphenyl)ethyl)benzenesulfonamide](/img/structure/B12545408.png)
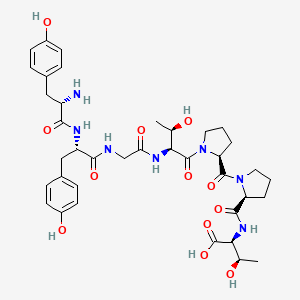
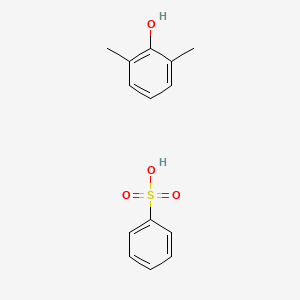
![Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]-](/img/structure/B12545440.png)
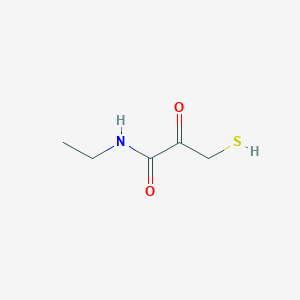
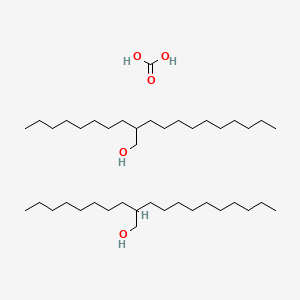
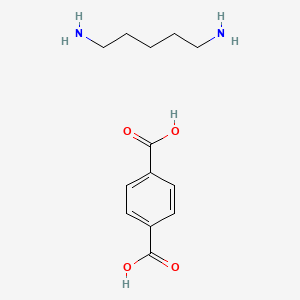
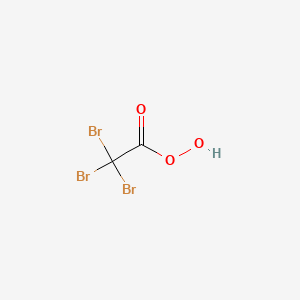
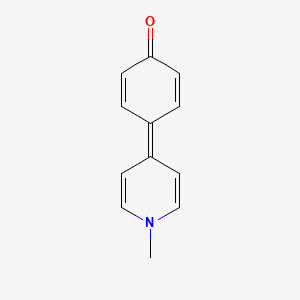
![4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B12545472.png)
